

Application Notes and Protocols for Determining Protein Structure with ^{15}N Isotopic Labeling

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Compound of Interest

Compound Name: Trimethylammonium chloride- ^{15}N

CAS No.: 108451-51-0

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Topic: Determining Protein Structure with Isotope-Labeled Trimethylammonium Chloride- ^{15}N

Audience: Researchers, scientists, and drug development professionals.

A Note on the Isotopic Labeling Reagent: While the query specifies Trimethylammonium chloride- ^{15}N , the standard and universally documented method for producing uniformly ^{15}N -labeled proteins for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy utilizes Ammonium chloride- ^{15}N ($^{15}\text{NH}_4\text{Cl}$) as the sole nitrogen source in minimal media. The protocols and data presented herein are based on this established and validated methodology. Trimethylamine and its derivatives are more commonly studied for their effects on protein stability and interactions, rather than as a primary nitrogen source for biosynthetic labeling.

Application Notes

Isotopic labeling of proteins with ^{15}N is a cornerstone technique in modern structural biology, enabling the determination of high-resolution three-dimensional structures and the study of protein dynamics in solution using NMR spectroscopy. By replacing the naturally abundant ^{14}N (99.6%) with the NMR-active ^{15}N isotope, each amide group in the protein backbone becomes a sensitive probe that can be detected in heteronuclear NMR experiments.

Key Applications:

- **High-Resolution Structure Determination:** ^{15}N -labeling is fundamental for resolving the spectral overlap that would occur in a simple one-dimensional proton NMR spectrum of a protein. Two-dimensional (2D) ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy disperses the signals of backbone amides into a two-dimensional plot, where each peak ideally corresponds to a single amino acid residue. This spectral dispersion is the first step in the sequential assignment of the protein backbone, a critical phase of structure determination.
- **Protein Dynamics Studies:** NMR relaxation experiments (T_1 , T_2 , and heteronuclear NOE) on ^{15}N -labeled proteins provide invaluable information on the internal motions of the protein backbone on picosecond to nanosecond timescales. This data reveals flexible loops, rigid secondary structure elements, and regions that undergo conformational exchange, which are often crucial for protein function.
- **Ligand Binding and Drug Discovery:** ^1H - ^{15}N HSQC spectra are exquisitely sensitive to the chemical environment of the protein backbone. Upon the addition of a ligand or potential drug molecule, changes in the chemical shifts of specific amide peaks (known as chemical shift perturbations) can be used to map the binding site on the protein surface, determine binding affinities (KD), and characterize the kinetics of the interaction.
- **In-Cell NMR:** By expressing ^{15}N -labeled proteins directly in living cells (e.g., *E. coli* or eukaryotic cells), in-cell NMR allows for the study of protein structure and function in their native physiological environment, providing insights that are not accessible from in vitro studies.^{[1][2]}

Experimental Protocols

The following protocols describe the expression of a ^{15}N -labeled protein in *Escherichia coli*, a common and cost-effective host for recombinant protein production.

Protocol 1: Preparation of M9 Minimal Media for ^{15}N Labeling

M9 minimal medium is a defined medium where $^{15}\text{NH}_4\text{Cl}$ can be supplied as the sole nitrogen source, ensuring its efficient incorporation into the expressed protein.

1. Preparation of Stock Solutions: Prepare the following stock solutions and sterilize them by autoclaving or filtration.

Component	Concentration	Volume (for 1L)	Notes
M9 Salts (5x)	$\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$ (64g/L), KH_2PO_4 (15g/L), NaCl (2.5g/L), $^{15}\text{NH}_4\text{Cl}$ (5g/L)	200 mL	Use high-purity $^{15}\text{NH}_4\text{Cl}$.
Glucose (20%)	200 g/L	20 mL	Autoclave or filter sterilize separately.
MgSO_4 (1M)	246.5 g/L	2 mL	Autoclave or filter sterilize separately.
CaCl_2 (1M)	111 g/L	0.1 mL	Autoclave or filter sterilize separately.
Trace Metals (100x)	See Table 2 for composition.	10 mL	Filter sterilize.
Thiamine (Vitamin B1)	1 mg/mL	1 mL	Filter sterilize.
Biotin	1 mg/mL	1 mL	Filter sterilize.

Table 1: Stock Solutions for 1L of M9 Minimal Media.

Component	Concentration (g/L)
EDTA	5.0
FeCl ₃ ·6H ₂ O	0.83
ZnCl ₂	0.084
CuCl ₂ ·2H ₂ O	0.013
CoCl ₂ ·6H ₂ O	0.010
H ₃ BO ₃	0.010
MnCl ₂ ·4H ₂ O	0.0016

Table 2: Composition of 100x Trace Metals Solution.

2. Assembling the Final Medium: In a sterile container, aseptically combine the sterile stock solutions with sterile, deionized water to a final volume of 1 liter. Add the appropriate antibiotic(s) just before use.

Protocol 2: Expression of ¹⁵N-Labeled Protein in E. coli

1. Starter Culture (Day 1):

- Inoculate a single colony of E. coli (typically a BL21(DE3) strain) transformed with the expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic.
- Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

2. Adaptation Culture (Day 2):

- In the morning, inoculate 50 mL of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight LB culture to an optical density at 600 nm (OD₆₀₀) of ~0.1.
- Grow the cells at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps adapt the cells to the minimal medium.

3. Main Expression Culture (Day 2-3):

- Harvest the cells from the adaptation culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Resuspend the cell pellet in 1 liter of ¹⁵N-labeled M9 minimal medium (prepared as in Protocol 1) in a 2.8 L baffled flask. The starting OD₆₀₀ should be around 0.1.
- Incubate at the optimal temperature for your protein's expression (often 18-25°C for better folding) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Continue to incubate the culture for an additional 4-16 hours post-induction.
- Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification and Sample Preparation for NMR

1. Protein Purification:

- Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography) as you would for an unlabeled protein.

2. NMR Sample Preparation:

- The final protein sample should be highly pure (>95%) and concentrated (typically 0.5-1.0 mM).
- Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). The buffer components should ideally not have protons that would create large background signals in the NMR spectrum.
- Add 5-10% Deuterium Oxide (D₂O) to the final sample. The D₂O provides the lock signal required for the NMR spectrometer's stability.

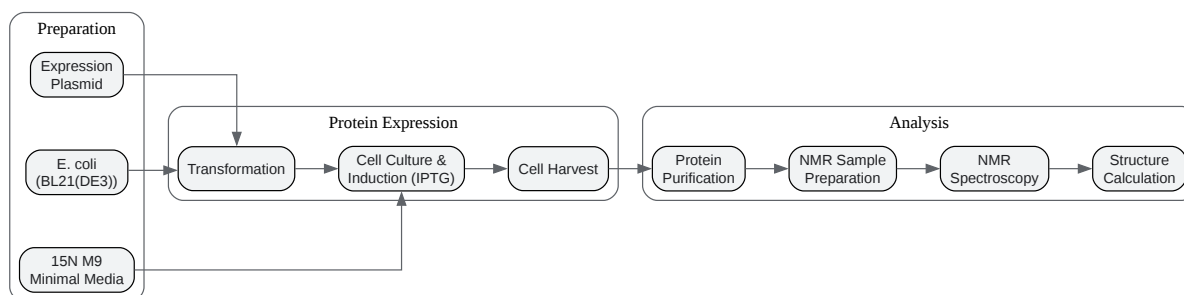
- The final sample volume should be ~500-600 μL for a standard NMR tube.

Quantitative Data

Parameter	Typical Value	Notes
$^{15}\text{NH}_4\text{Cl}$ per Liter of M9	1 g	Sufficient for complete labeling.
Cell Density at Induction (OD ₆₀₀)	0.6 - 0.8	Optimal for many proteins. Higher density protocols exist but may require optimization. [3]
Protein Yield per Liter	5 - 50 mg	Highly dependent on the specific protein being expressed.
Final Protein Concentration for NMR	0.5 - 1.0 mM	Higher concentration generally yields better signal-to-noise in a shorter time.
Isotopic Enrichment	> 95%	Routinely achievable with the described protocol. Can be verified by mass spectrometry.

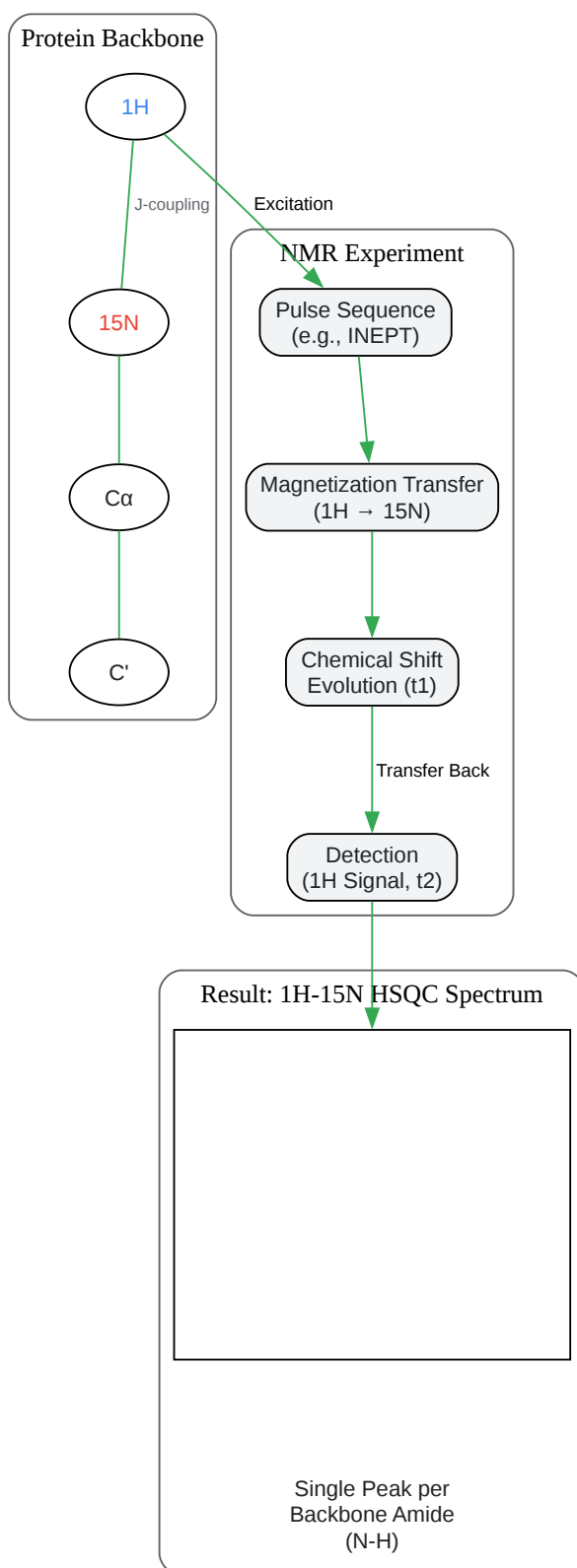
Table 3: Typical Quantitative Parameters for ^{15}N Protein Labeling.

Visualizations



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Caption: Workflow for ^{15}N -labeled protein production and structure determination.



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Caption: Logic of a ^1H - ^{15}N HSQC experiment for labeled proteins.

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